octan-2-yl 2-fluoro-4-hydroxybenzoate

Description

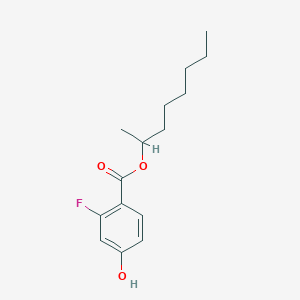

Octan-2-yl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic ester characterized by a hydroxyl group at the 4-position, a fluorine atom at the 2-position of the benzoate moiety, and a chiral octan-2-yl alcohol-derived ester chain. This compound combines lipophilicity (due to the octan-2-yl group) with polar functional groups (hydroxyl and fluorine), making it a candidate for applications in medicinal chemistry, agrochemicals, or material science. The stereochemistry of the octan-2-yl group is critical, as enantiomers may exhibit distinct biological or physicochemical properties .

Properties

CAS No. |

127562-80-5 |

|---|---|

Molecular Formula |

C15H21FO3 |

Molecular Weight |

268.32 g/mol |

IUPAC Name |

octan-2-yl 2-fluoro-4-hydroxybenzoate |

InChI |

InChI=1S/C15H21FO3/c1-3-4-5-6-7-11(2)19-15(18)13-9-8-12(17)10-14(13)16/h8-11,17H,3-7H2,1-2H3 |

InChI Key |

HPXRODIQSWVJGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=C(C=C(C=C1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-fluoro-4-hydroxybenzoate typically involves the esterification reaction between 2-fluoro-4-hydroxybenzoic acid and octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

2-fluoro-4-hydroxybenzoic acid+octan-2-olacid catalystoctan-2-yl 2-fluoro-4-hydroxybenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octan-2-yl 2-fluoro-4-hydroxybenzoate can undergo oxidation reactions, particularly at the aliphatic ester group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, due to the presence of the hydroxyl and fluoro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: 2-fluoro-4-hydroxybenzoic acid.

Reduction: Octan-2-yl 2-fluoro-4-hydroxybenzyl alcohol.

Substitution: 2-fluoro-4-hydroxy-5-nitrobenzoate (nitration product), 2-fluoro-4-hydroxy-5-chlorobenzoate (chlorination product).

Scientific Research Applications

Chemistry: Octan-2-yl 2-fluoro-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in the study of esterification reactions and the effects of fluorine substitution on aromatic compounds.

Biology: In biological research, this compound can be used as a model molecule to study the interactions of fluorinated aromatic esters with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Fluorinated aromatic esters are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development.

Industry: this compound is used in the formulation of specialty chemicals, including fragrances and flavorings, due to its unique aromatic profile.

Mechanism of Action

The mechanism of action of octan-2-yl 2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing 2-fluoro-4-hydroxybenzoic acid and octan-2-ol. The fluoro group on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

| Compound | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Solubility (mg/mL, H2O) |

|---|---|---|---|---|

| Octan-2-yl 2-fluoro-4-hydroxybenzoate | 256.3 | 3.8 | 72–75 | 0.15 |

| Octan-2-yl 4-hydroxybenzoate | 238.3 | 4.1 | 68–70 | 0.08 |

| Methyl 2-fluoro-4-hydroxybenzoate | 170.1 | 1.2 | 102–104 | 1.2 |

*Calculated using fragment-based methods.

Physicochemical Properties

- Lipophilicity: The octan-2-yl chain increases logP compared to methyl analogs (Table 1). Fluorine’s electronegativity slightly reduces logP relative to non-fluorinated octan-2-yl analogs .

- Solubility: The 2-fluoro-4-hydroxybenzoate moiety enhances aqueous solubility compared to non-fluorinated analogs due to increased polarity. Methyl esters exhibit higher solubility due to shorter chains.

- Thermal Stability: Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, increasing decomposition temperature by ~10°C compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.